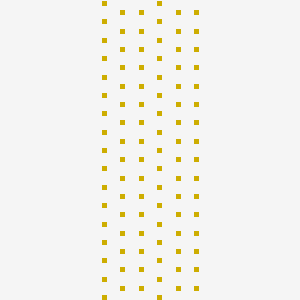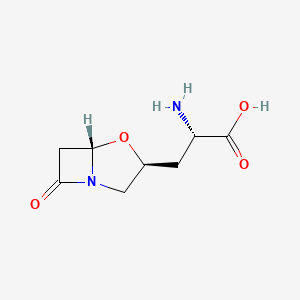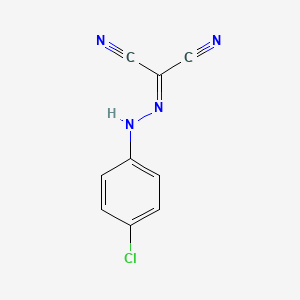
Carbonylcyanide 4-chlorophenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A proton ionophore. It is commonly used as an uncoupling agent and inhibitor of photosynthesis because of its effects on mitochondrial and chloroplast membranes.
Applications De Recherche Scientifique
Inhibition in Bacterial Membranes
Carbonylcyanide 4-chlorophenylhydrazone (CCCP) acts as an inhibitor in bacterial membranes, affecting the transport processes. For instance, it inhibits lactose and amino acid transport in Escherichia coli and Staphylococcus aureus by blocking sulfhydryl groups in membrane proteins (Kaback et al., 1974).
Interaction with Photosynthetic Processes
CCCP also interacts with photosynthetic processes in plants. It inhibits both photosynthetic phosphorylation and photoreduction of O2 in isolated chloroplasts. This effect is evident across various cyclic and non-cyclic systems, indicating its broad impact on photosynthetic mechanisms (De Kiewiet et al., 1965).
Influence on Membrane Protein Assembly
Research has shown CCCP's role in membrane protein assembly in photosynthetic bacteria. For example, it can block the export of certain proteins and pigments, hindering the formation of functional photosynthetic apparatus in Rhodobacter capsulatus (Dierstein & Drews, 1986).
Impact on Mitochondrial Homeostasis in Aquatic Animals
A study revealed that CCCP can induce oxidative stress in mitochondria, disrupt mitochondrial fission and fusion, and trigger mitophagy in the liver of Megalobrama amblycephala, an aquatic animal. This shows CCCP's significant impact on mitochondrial homeostasis (Zhang et al., 2021).
Applications in Plant Bioelectrochemistry
In soybean plants, CCCP induces fast action potentials and affects electrical signaling, demonstrating its influence on plant bioelectrochemistry. It affects membrane potential, impacts photosynthesis, and alters the plant's overall maturation process (Labady et al., 2002).
Role in Cellular Responses to Radiation
CCCP has been studied in the context of radiation biology, where it influences the survival of irradiated cultured malignant cells, particularly under varying pH conditions. Its properties as a proton conductor make it a critical agent in understanding cellular responses to radiation (Haveman, 1980).
Propriétés
Numéro CAS |
946-76-9 |
|---|---|
Nom du produit |
Carbonylcyanide 4-chlorophenylhydrazone |
Formule moléculaire |
C9H5ClN4 |
Poids moléculaire |
204.61 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H5ClN4/c10-7-1-3-8(4-2-7)13-14-9(5-11)6-12/h1-4,13H |
Clé InChI |
LLQAOIITXFNWED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NN=C(C#N)C#N)Cl |
SMILES canonique |
C1=CC(=CC=C1NN=C(C#N)C#N)Cl |
Autres numéros CAS |
946-76-9 |
Synonymes |
carbonylcyanide 4-chlorophenylhydrazone CCCP cpd |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



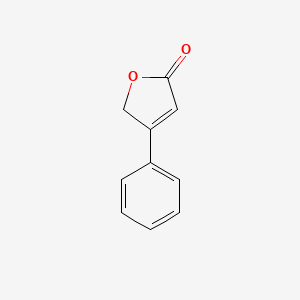
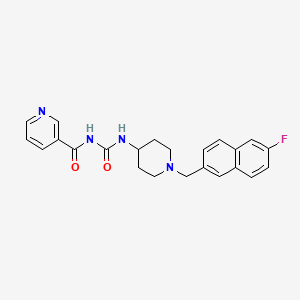

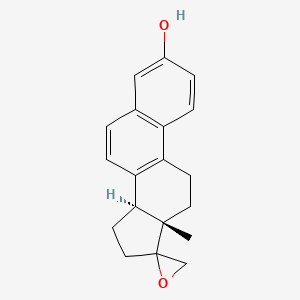

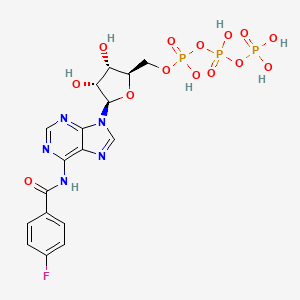
![3-Carbamoyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1202008.png)
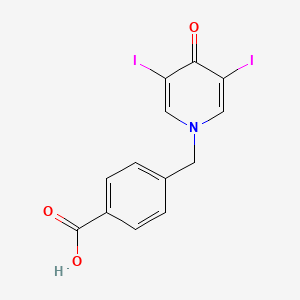
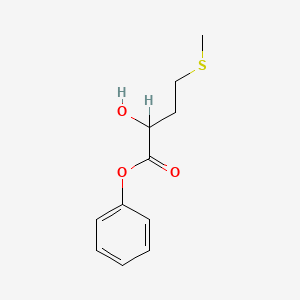
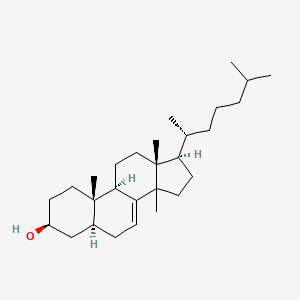
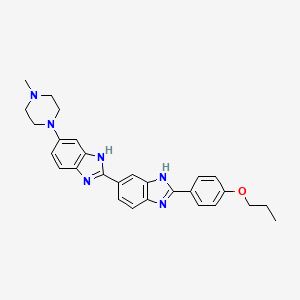
![(2-{15-[2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)ethoxy]-15-oxopentadecyl}-2-ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)oxidanyl](/img/structure/B1202019.png)
